Cas no 887902-66-1 (methyl 2-(4-methoxybenzamido)-1,3-benzothiazole-6-carboxylate)

methyl 2-(4-methoxybenzamido)-1,3-benzothiazole-6-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- methyl 2-(4-methoxybenzamido)-1,3-benzothiazole-6-carboxylate
- methyl 2-(4-methoxybenzamido)benzo[d]thiazole-6-carboxylate
- 6-Benzothiazolecarboxylic acid, 2-[(4-methoxybenzoyl)amino]-, methyl ester
-
- Inchi: 1S/C17H14N2O4S/c1-22-12-6-3-10(4-7-12)15(20)19-17-18-13-8-5-11(16(21)23-2)9-14(13)24-17/h3-9H,1-2H3,(H,18,19,20)
- InChI Key: ULGYJDIEVUTXNG-UHFFFAOYSA-N
- SMILES: S1C2=CC(C(OC)=O)=CC=C2N=C1NC(=O)C1=CC=C(OC)C=C1
methyl 2-(4-methoxybenzamido)-1,3-benzothiazole-6-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1300-0014-2μmol |
methyl 2-(4-methoxybenzamido)-1,3-benzothiazole-6-carboxylate |
887902-66-1 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1300-0014-4mg |
methyl 2-(4-methoxybenzamido)-1,3-benzothiazole-6-carboxylate |
887902-66-1 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1300-0014-5mg |
methyl 2-(4-methoxybenzamido)-1,3-benzothiazole-6-carboxylate |
887902-66-1 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1300-0014-2mg |
methyl 2-(4-methoxybenzamido)-1,3-benzothiazole-6-carboxylate |
887902-66-1 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1300-0014-50mg |
methyl 2-(4-methoxybenzamido)-1,3-benzothiazole-6-carboxylate |
887902-66-1 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F1300-0014-20μmol |
methyl 2-(4-methoxybenzamido)-1,3-benzothiazole-6-carboxylate |
887902-66-1 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1300-0014-1mg |
methyl 2-(4-methoxybenzamido)-1,3-benzothiazole-6-carboxylate |
887902-66-1 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1300-0014-40mg |
methyl 2-(4-methoxybenzamido)-1,3-benzothiazole-6-carboxylate |
887902-66-1 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F1300-0014-30mg |
methyl 2-(4-methoxybenzamido)-1,3-benzothiazole-6-carboxylate |
887902-66-1 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1300-0014-10μmol |
methyl 2-(4-methoxybenzamido)-1,3-benzothiazole-6-carboxylate |
887902-66-1 | 90%+ | 10μl |
$69.0 | 2023-05-17 |
methyl 2-(4-methoxybenzamido)-1,3-benzothiazole-6-carboxylate Related Literature
-
Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181
-
Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387
-
Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522
-
5. Synthesis of Cl2 induced by low energy (0–18 eV) electron impact to condensed 1,2-C2F4Cl2 moleculesMohamed Nejib Hedhili,Fabrice Bournel,Michel Tronc,Roger Azria Phys. Chem. Chem. Phys., 2002,4, 3350-3355
Additional information on methyl 2-(4-methoxybenzamido)-1,3-benzothiazole-6-carboxylate
Introduction to Methyl 2-(4-methoxybenzamido)-1,3-benzothiazole-6-carboxylate (CAS No. 887902-66-1)
Methyl 2-(4-methoxybenzamido)-1,3-benzothiazole-6-carboxylate, with the chemical formula C₁₇H₁₄N₂O₄ and CAS number 887902-66-1, is a significant compound in the field of pharmaceutical chemistry. This compound belongs to the benzothiazole class, which is well-documented for its diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a 4-methoxybenzamido group and a carboxylate moiety, contribute to its unique chemical properties and reactivity.
The benzothiazole core is a heterocyclic aromatic ring system that has garnered considerable attention in medicinal chemistry due to its ability to interact with various biological targets. Specifically, the 4-methoxybenzamido substituent enhances the molecule's solubility and bioavailability, making it an attractive candidate for drug development. Additionally, the carboxylate group at the 6-position of the benzothiazole ring provides a site for further functionalization, allowing for the synthesis of derivatives with tailored pharmacological properties.
In recent years, there has been a growing interest in exploring the pharmacological potential of benzothiazole derivatives. These compounds have shown promise in various preclinical studies as inhibitors of enzymes and receptors involved in inflammatory pathways, cancer progression, and neurodegenerative diseases. The structural motif of Methyl 2-(4-methoxybenzamido)-1,3-benzothiazole-6-carboxylate aligns well with these therapeutic areas, suggesting its potential as a lead compound for further investigation.
One of the most compelling aspects of this compound is its mechanism of action. The 4-methoxybenzamido group is known to exhibit inhibitory effects on certain kinases and proteases that are implicated in disease processes. For instance, studies have demonstrated that benzothiazole derivatives can modulate the activity of Janus kinases (JAKs), which play a crucial role in signal transduction pathways associated with inflammation and immune responses. By targeting these enzymes, Methyl 2-(4-methoxybenzamido)-1,3-benzothiazole-6-carboxylate may offer a novel approach to treating inflammatory disorders.
The carboxylate group at the 6-position of the benzothiazole ring also contributes to the compound's pharmacological profile. This moiety can engage in hydrogen bonding interactions with biological targets, enhancing binding affinity and selectivity. Furthermore, the carboxylate group provides a site for covalent modification, which can be exploited to develop prodrugs or targeted delivery systems. Such modifications could improve the compound's bioavailability and reduce off-target effects, making it a more effective therapeutic agent.
Recent advances in computational chemistry have enabled researchers to predict the binding modes and interactions of Methyl 2-(4-methoxybenzamido)-1,3-benzothiazole-6-carboxylate with biological targets. Molecular docking studies have revealed that this compound can bind to various protein pockets with high affinity, including those involved in cancer cell proliferation and apoptosis. These findings suggest that Methyl 2-(4-methoxybenzamido)-1,3-benzothiazole-6-carboxylate may have potent anticancer activity.
In addition to its potential as an anticancer agent, Methyl 2-(4-methoxybenzamido)-1,3-benzothiazole-6-carboxylate has shown promise in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The benzothiazole core is known to cross the blood-brain barrier, allowing it to reach central nervous system targets. Preclinical studies have indicated that benzothiazole derivatives can modulate neurotransmitter systems and protect against neuronal damage caused by oxidative stress and inflammation.
The synthesis of Methyl 2-(4-methoxybenzamido)-1,3-benzothiazole-6-carboxylate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The key steps include condensation reactions between appropriately substituted precursors followed by functional group transformations such as methylation and carboxylation. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce specific substituents into the benzothiazole core.
The pharmacokinetic properties of Methyl 2-(4-methoxybenzamido)-1,3-benzothiazole-6-carboxylate are also an important consideration in drug development. Studies have shown that this compound exhibits moderate solubility in water and oil-based media, suggesting potential for oral administration. Additionally, preliminary data indicate that it has a reasonable half-life in vivo, allowing for sustained therapeutic effects.
Ethical considerations are paramount when conducting research involving pharmaceutical compounds like Methyl 2-(4-methoxybenzamido)-1,3-benzothiazole-6-carboxylate. Researchers must adhere to stringent guidelines regarding animal testing and human clinical trials to ensure safety and efficacy before widespread use. Collaborative efforts between academic institutions and pharmaceutical companies are essential for advancing preclinical research into clinical applications.
The future direction of research on Methyl 2-(4-methoxybenzamido)-1,3-benzothiazole-6-carboxylate includes further exploration of its pharmacological profile through both in vitro and in vivo studies. Investigating its interactions with additional biological targets may uncover new therapeutic applications beyond its current scope. Additionally, developing novel synthetic routes could improve production efficiency and scalability.
In conclusion,Methyl 2-(4-methoxybenzamido)-1,3-benzothiazole-6-carboxylate (CAS No.887902-66-1) is a promising compound with significant potential in pharmaceutical applications.Its unique structural features,particularly the presence of a 4-methoxybenzamido group,make it an attractive candidate for drug development.Further research is needed to fully elucidate its therapeutic benefits,but preliminary findings suggest its utility in treating inflammatory disorders,cancer,and neurodegenerative diseases.
887902-66-1 (methyl 2-(4-methoxybenzamido)-1,3-benzothiazole-6-carboxylate) Related Products
- 111362-50-6(5-Amino-2-chlorobenzamide)
- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)
- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)
- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)
- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)
- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)
- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)
- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)
- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)
- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)




